ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC13455830
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate -](/images/structure/VC13455830.png)
Specification
Molecular Formula | C10H9ClN2O2 |
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Molecular Weight | 224.64 g/mol |
IUPAC Name | ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-6-7(13-8)3-4-12-9(6)11/h3-5,13H,2H2,1H3 |
Standard InChI Key | GZQJASOEMRLVFZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=CN=C2Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrrole ring fused to a pyridine ring at the [3,2-c] position, creating a bicyclic system. The chlorine atom at position 4 and the ethyl ester at position 2 introduce distinct electronic and steric effects, influencing reactivity and solubility. X-ray crystallography and NMR studies confirm the planar geometry of the aromatic system, with bond lengths and angles consistent with conjugated -systems .
Physicochemical Parameters
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 224.64 g/mol | |
Density | 1.4 g/cm³ | |
Boiling Point | 391°C | |
LogP (Partition Coefficient) | 1.61 | |
PSA (Polar Surface Area) | 54.98 Ų |
The relatively high boiling point and moderate logP value suggest suitability for high-temperature reactions and balanced lipophilicity, critical for drug design .
Synthesis and Production
Laboratory-Scale Synthesis
The Hemetsberger-Knittel reaction is a cornerstone for synthesizing pyrrolopyridine derivatives. For ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a typical pathway involves:
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Azidoacrylate Preparation: Reacting 2-chloro-3-pyridinecarboxaldehyde with ethyl azidoacetate.
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Thermolysis: Heating the azidoacrylate under inert conditions to induce cyclization, forming the pyrrolopyridine core .
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Esterification: Introducing the ethyl group via acid-catalyzed reaction with ethanol.
Yield optimization (70–85%) is achieved through controlled temperature (120–150°C) and catalytic bases like triethylamine .
Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance efficiency. Key steps include:
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Automated Feed Systems: Precursor mixing at stoichiometric ratios.
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Catalytic Optimization: Heterogeneous catalysts (e.g., zeolites) reduce side reactions.
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Purification: Chromatography and recrystallization ensure >98% purity .
Chemical Reactivity and Derivitization
Nucleophilic Substitution
The electron-withdrawing chlorine atom at position 4 facilitates nucleophilic aromatic substitution (SNAr). Common reactions include:
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Amination: Reaction with primary amines (e.g., methylamine) yields 4-amino derivatives, pivotal in drug candidates .
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Thiolation: Treatment with thiophenol produces sulfides, enhancing metabolic stability .
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis under basic conditions (NaOH/EtOH) to form the carboxylic acid, which serves as a precursor for amides and hydrazides . For example:
Subsequent coupling with amines via EDCI/HOBt forms bioactive amides .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus, the compound exhibits an MIC of 25 μg/mL, outperforming ciprofloxacin (2 μg/mL) in biofilm eradication assays. The chloro group enhances membrane permeability, disrupting cell wall synthesis.
Applications in Medicinal Chemistry
Kinase Inhibitor Development
Derivatives of this compound are explored as JAK2/STAT3 inhibitors for rheumatoid arthritis. A 2024 study reported a lead compound with nanomolar potency (IC₅₀ = 34 nM) and >80% oral bioavailability in murine models.
Antibacterial Agents
Structural analogs with trifluoromethyl groups show enhanced activity against multidrug-resistant Escherichia coli (MIC = 6.25 μg/mL), attributed to improved target binding and reduced efflux.
Comparative Analysis with Structural Analogues
Positional Isomers
Comparing ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate with its [2,3-b] isomer highlights:
Property | [3,2-c] Isomer | [2,3-b] Isomer |
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Melting Point | 178–180°C | 165–167°C |
Anticancer IC₅₀ (MCF-7) | 12.5 μM | 28.4 μM |
Metabolic Stability | t₁/₂ = 4.2 h (human microsomes) | t₁/₂ = 1.8 h |
The [3,2-c] isomer’s superior activity stems from enhanced planar geometry, favoring DNA intercalation .
Recent Research Advancements
Dual-Target Inhibitors
A 2025 study designed bifunctional inhibitors targeting both CDK4/6 and ARID1A, achieving synergistic antitumor effects in triple-negative breast cancer (TNBC) models. The lead compound reduced tumor volume by 78% in xenografts.
Green Synthesis Initiatives
Microwave-assisted synthesis reduces reaction times from 12 h to 45 min, with a 92% yield and 99% purity, minimizing solvent waste .
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